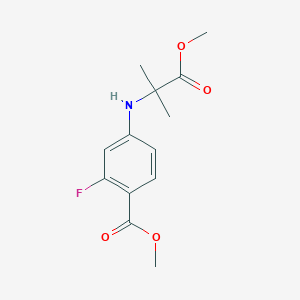

Methyl 2-fluoro-4-(1-methoxy-2-methyl-1-oxopropan-2-ylamino)benzoate

Overview

Description

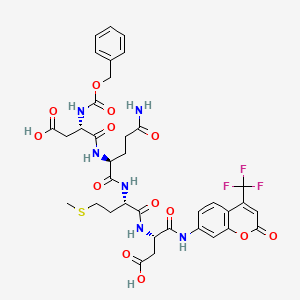

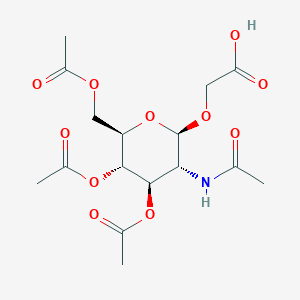

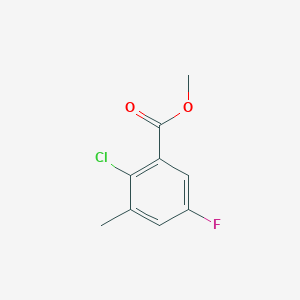

“Methyl 2-fluoro-4-(1-methoxy-2-methyl-1-oxopropan-2-ylamino)benzoate” is a chemical compound with the molecular formula C13H16FNO4 . It has a molecular weight of 269.27 . This compound is solid in physical form . It is known to be an impurity of Enzalutamide, which is an androgen-receptor antagonist .

Synthesis Analysis

The synthesis of this compound involves two stages . In the first stage, 2-fluoro-4-[(1-methoxyl-2-methyl-1-oxo-2-propyl)amino]benzoic acid methyl ester reacts with 4-isothiocyanato 2-(trifluoromethyl)benzonitrile in dimethylsulfoxide-d6 and isopropyl acetate at 90°C for 20 hours . In the second stage, the reaction is carried out in methanol at a temperature between 20 - 70°C for approximately 0.67 hours .Molecular Structure Analysis

The molecular structure of this compound consists of 19 heavy atoms, 6 of which are aromatic . The compound has 6 rotatable bonds, 5 H-bond acceptors, and 1 H-bond donor .Physical And Chemical Properties Analysis

This compound has a number of physical and chemical properties. It has a molar refractivity of 67.54 and a topological polar surface area (TPSA) of 64.63 Ų . The compound is soluble, with a solubility of 0.389 mg/ml or 0.00144 mol/l . It has a Log Po/w (iLOGP) of 2.7 .Scientific Research Applications

Photopolymerization

A novel compound, similar to Methyl 2-fluoro-4-(1-methoxy-2-methyl-1-oxopropan-2-ylamino)benzoate, has been utilized in photopolymerization processes. This compound acts as a photoiniferter, decomposing under UV irradiation to generate corresponding radicals, significantly impacting the photophysical properties of the starting chromophore (Guillaneuf et al., 2010).

Antimicrobial Activity

Compounds with structures similar to this compound have shown potent antimicrobial activity against various Gram-positive and Gram-negative bacteria and fungi. These compounds often display better activity than reference drugs (Liaras et al., 2011).

Photoreaction and Cycloaddition

Another related compound exhibits unique photoreaction properties when exposed to UV irradiation. This leads to the formation of novel cycloadducts through an aromatic Paterno-Buchi type cycloaddition (Seki et al., 2008).

Synthesis of Fluorine Analogs

Research has been conducted on synthesizing fluorine analogs of compounds related to this compound. These analogs are important for studying different chemical and pharmacological properties (Davis & Reddy, 1994).

Development of Fluoroionophores

Derivatives of this compound have been developed into fluoroionophores, which are compounds that can chelate specific metal ions. These fluoroionophores are utilized in metal staining in cellular imaging (Hong et al., 2012).

Reductive Catalysis

Research into the reduction of methyl benzoate and benzoic acid on a Y2O3 catalyst has revealed important insights into surface chemistry and potential industrial applications (King & Strojny, 1982).

Crystallographic and Conformational Analysis

Compounds similar to this compound have been subjected to crystallographic and conformational analyses using X-ray diffraction and density functional theory (DFT), revealing important physicochemical properties (Huang et al., 2021).

Mechanism of Action

Target of Action

The primary target of Methyl 2-fluoro-4-(1-methoxy-2-methyl-1-oxopropan-2-ylamino)benzoate is the androgen receptor . The androgen receptor plays a crucial role in the regulation of gene expression and affects cellular proliferation and differentiation in target tissues.

Mode of Action

This compound acts as an antagonist for the androgen receptor . It blocks androgens from binding to the androgen receptor and prevents nuclear translocation and co-activator recruitment of the ligand-receptor complex .

Biochemical Pathways

The compound’s interaction with the androgen receptor can affect several biochemical pathways. Primarily, it can inhibit the translocation of the androgen receptor to the nucleus, thereby preventing the transcription of androgen-responsive genes . This can lead to downstream effects such as the inhibition of cellular proliferation and differentiation in tissues that are responsive to androgens .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of androgen receptor activity. By preventing the binding of androgens to the androgen receptor, it can inhibit the transcription of androgen-responsive genes and subsequently affect cellular processes such as proliferation and differentiation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other drugs, patient-specific factors such as age, sex, and health status, and external factors such as temperature and light. For instance, it is recommended to store the compound in a dark place, sealed in dry, and under -20°C .

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name |

methyl 2-fluoro-4-[(1-methoxy-2-methyl-1-oxopropan-2-yl)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO4/c1-13(2,12(17)19-4)15-8-5-6-9(10(14)7-8)11(16)18-3/h5-7,15H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDAJNIOTTOAHJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)NC1=CC(=C(C=C1)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine dihydrochloride](/img/structure/B1435170.png)

![tert-Butyl 2-(methylsulfonyl)-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B1435173.png)

![Ethyl 5-bromoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1435176.png)

![(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol](/img/structure/B1435180.png)